molecular formula C15H17N3O2 B5746458 N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea

N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea

Cat. No. B5746458
M. Wt: 271.31 g/mol
InChI Key: KYEOQCANNNMASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and exhibits various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to interact with various molecular targets, such as receptors and enzymes, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea induces apoptosis and cell cycle arrest by regulating the expression of various genes and proteins. Inflammation studies have shown that N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK pathways. In neurodegenerative disease research, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the limitations of using N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea research, including the development of novel drug formulations, the identification of new molecular targets, and the investigation of its therapeutic potential in other disease areas. The use of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in combination with other drugs or therapies may also enhance its therapeutic efficacy and reduce its potential toxicity. Additionally, the development of new synthetic routes for N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea may improve its yield and purity, making it more suitable for large-scale production.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-pyridinyl)ethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a reducing agent. The yield of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disease research, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-20-14-4-2-13(3-5-14)18-15(19)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEOQCANNNMASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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